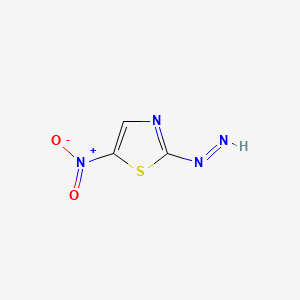
2-Diazenyl-5-nitrothiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Diazenyl-5-nitrothiazole is a heterocyclic compound that belongs to the class of azo dyes. It is characterized by the presence of a diazenyl group (-N=N-) and a nitro group (-NO2) attached to a thiazole ring.
准备方法
Synthetic Routes and Reaction Conditions
2-Diazenyl-5-nitrothiazole can be synthesized through a traditional diazo-coupling method. The process typically involves the reaction of 2-amino-5-nitrothiazole with a diazonium salt in an acidic medium. The reaction conditions often include maintaining a low temperature to ensure the stability of the diazonium salt and to promote the coupling reaction .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale batch processes where the reactants are mixed in reactors under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pH, and reaction time, leading to high yields and consistent product quality .
化学反应分析
Types of Reactions
2-Diazenyl-5-nitrothiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitronium ions (NO2+) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or further oxidized products.
Reduction: Formation of 2-amino-5-nitrothiazole.
Substitution: Formation of various substituted thiazole derivatives depending on the electrophile used.
科学研究应用
Synthesis of Azo Dyes
The synthesis of 2-Diazenyl-5-nitrothiazole typically involves diazotization reactions, where 2-amino-5-nitrothiazole is reacted with nitrous acid to form the diazonium salt. This compound can then be coupled with various aromatic amines to produce a variety of azo dyes. The incorporation of heterocyclic moieties into the azo dye structure enhances their bioactive properties, making them suitable for pharmaceutical applications.
Table 1: Synthesis Pathways for Azo Dyes Derived from this compound
| Step | Reaction Type | Key Reagents | Product |
|---|---|---|---|
| 1 | Diazotization | Sodium nitrite, sulfuric acid | Diazonium salt |
| 2 | Coupling | Aromatic amines | Azo dye (e.g., this compound) |
Biological Activities
The biological activities of this compound and its derivatives have been extensively studied, revealing significant antimicrobial, antifungal, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that azo dyes derived from this compound exhibit potent antibacterial activity against various pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. For instance, a study demonstrated that certain azo derivatives showed antibacterial efficacy comparable to standard antibiotics like ampicillin .
Antifungal Activity
The antifungal potential of these compounds has also been evaluated. Azo dyes synthesized from this compound have shown effectiveness against fungal strains such as Candida albicans and Aspergillus flavus, indicating their potential use in treating fungal infections .
Anticancer Activity
Several studies have reported the anticancer properties of azo dyes derived from this compound. These compounds have been tested against various cancer cell lines, including colon (HCT116) and lung carcinoma (A549) cells. The results indicate that these dyes can inhibit cancer cell proliferation effectively .
Anti-inflammatory Activity
Azo compounds derived from this thiazole derivative have also been investigated for their anti-inflammatory effects. They were found to inhibit matrix metalloproteinases (MMPs), which are involved in inflammatory processes, suggesting their potential as therapeutic agents in managing inflammatory diseases .
Case Studies
Several case studies illustrate the applications and effectiveness of this compound in real-world scenarios:
-
Case Study 1: Antimicrobial Efficacy
In a study conducted by Maliyappa et al., various azo dyes were synthesized from this compound and tested against bacterial strains. The results indicated significant inhibition zones compared to control groups, highlighting the compound's potential as an antimicrobial agent . -
Case Study 2: Anticancer Properties
A research initiative focused on synthesizing novel heterocyclic azo dyes from this compound demonstrated promising results against human cancer cell lines. The synthesized compounds exhibited IC50 values indicating potent anticancer activity .
作用机制
The mechanism of action of 2-Diazenyl-5-nitrothiazole involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anti-inflammatory effects. The thiazole ring can also interact with specific molecular targets, modulating various biochemical pathways .
相似化合物的比较
Similar Compounds
2-Amino-5-nitrothiazole: A precursor in the synthesis of 2-Diazenyl-5-nitrothiazole.
2-Amino-5-phenylthiazole: Another thiazole derivative with similar structural features.
2-Amino-5-methylthiazole: A thiazole compound with a methyl group instead of a nitro group.
Uniqueness
This compound is unique due to the presence of both a diazenyl and a nitro group, which impart distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a compound of significant interest .
属性
CAS 编号 |
182493-96-5 |
|---|---|
分子式 |
C3H2N4O2S |
分子量 |
158.135 |
IUPAC 名称 |
(5-nitro-1,3-thiazol-2-yl)diazene |
InChI |
InChI=1S/C3H2N4O2S/c4-6-3-5-1-2(10-3)7(8)9/h1,4H |
InChI 键 |
IBZCZYKRXODAFF-UHFFFAOYSA-N |
SMILES |
C1=C(SC(=N1)N=N)[N+](=O)[O-] |
同义词 |
Thiazole, 2-diazenyl-5-nitro- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















